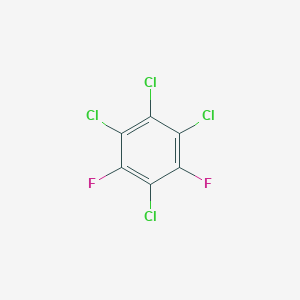

1,2,3,5-Tetrachloro-4,6-difluorobenzene

Description

Structure

3D Structure

Properties

CAS No. |

1198-56-7 |

|---|---|

Molecular Formula |

C6Cl4F2 |

Molecular Weight |

251.9 g/mol |

IUPAC Name |

1,2,3,5-tetrachloro-4,6-difluorobenzene |

InChI |

InChI=1S/C6Cl4F2/c7-1-2(8)5(11)4(10)6(12)3(1)9 |

InChI Key |

PVGPCHMQECZTIK-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,5-Tetrachloro-4,6-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,5-Tetrachloro-4,6-difluorobenzene is a halogenated aromatic compound with the chemical formula C₆Cl₄F₂. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, results in distinct chemical and physical properties that are of significant interest in various fields of research. This document provides a comprehensive overview of its molecular weight, physicochemical properties, a plausible synthetic approach, and its applications, particularly as a model compound in synthetic and mechanistic studies. Safety and handling information are also provided.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Molecular Weight | 251.87 | g/mol | [1] |

| Alternate Molecular Weight | 251.9 | g/mol | [2] |

| Exact Mass | 249.8724 | [3] | |

| Formula | C₆Cl₄F₂ | [1] | |

| CAS Number | 1198-56-7 | [2] | |

| logP oct/wat (Octanol/Water Partition Coefficient) | 4.578 | Crippen Calculated Property[1] | |

| log10WS (Log10 of Water Solubility) | -4.87 | Crippen Calculated Property[1] | |

| McGowan's Characteristic Volume (McVol) | 124.140 | ml/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization (ΔvapH°) | 50.44 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion (ΔfusH°) | 26.34 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -443.17 | kJ/mol | Joback Calculated Property[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -373.44 | kJ/mol | Joback Calculated Property[1] |

Synthesis

The synthesis of this compound can be approached through various methods, with a common strategy being the halogen exchange (Halex) reaction on a polychlorinated precursor. An alternative conceptual pathway involves the chlorination of a difluorinated benzene derivative.

A practical synthetic route often involves the fluorination of a polychloro-precursor.[2] Given the challenges of controlling direct fluorination with elemental fluorine, a more manageable approach is to synthesize a polychlorinated benzene and then selectively replace specific chlorine atoms with fluorine.

Another potential pathway starts with a difluorinated benzene, such as 1,3-difluorobenzene.[2] The subsequent chlorination would be directed by the ortho-, para-directing effects of the fluorine atoms. This would likely first produce 1,3-difluoro-4,6-dichlorobenzene, followed by further chlorination under more stringent conditions to achieve the desired tetrachloro-derivative.[2] Precise control over the stoichiometry of the chlorinating agent and catalyst is crucial to obtain the target molecule without significant formation of byproducts.[2]

Experimental Protocol: Synthesis via Chlorination of 1,3-difluorobenzene (Conceptual)

This protocol describes a conceptual methodology for the synthesis of this compound based on the chlorination of 1,3-difluorobenzene. This is a generalized procedure and requires optimization and safety assessment prior to execution.

Materials:

-

1,3-difluorobenzene

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Lewis acid catalyst (e.g., ferric chloride, aluminum chloride)

-

Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reaction vessel with gas inlet and outlet, and a stirring mechanism

Procedure:

-

Reaction Setup: In a fume hood, equip a dry reaction vessel with a stirrer, a gas inlet tube, and a condenser connected to a gas trap for acidic off-gases.

-

Initial Charge: Charge the reaction vessel with 1,3-difluorobenzene and the anhydrous solvent.

-

Catalyst Addition: Add the Lewis acid catalyst to the solution while stirring.

-

Chlorination: Slowly bubble the chlorinating agent through the solution at a controlled rate. The reaction is exothermic, so cooling may be necessary to maintain the desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of di- and subsequently tetrachlorinated products.

-

Work-up: Once the desired level of chlorination is achieved, stop the flow of the chlorinating agent. Quench the reaction by carefully adding water or a dilute sodium bicarbonate solution to neutralize the catalyst and any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by recrystallization or distillation under reduced pressure to isolate this compound.

Applications in Research

This compound is a valuable compound for fundamental and applied research due to its unique electronic and steric properties.[2]

-

Model Compound for Mechanistic Studies: It serves as an excellent model for studying reaction mechanisms in polyhalogenated aromatic systems, such as nucleophilic aromatic substitution.[2] The high degree of halogenation makes the aromatic ring electron-deficient and generally unreactive towards electrophilic aromatic substitution.[2]

-

Development of Synthetic Methodologies: Research involving this and similar mixed chlorofluorobenzenes is crucial for developing new synthetic strategies to access specifically substituted halogenated aromatic compounds.[2]

-

Materials Science and Supramolecular Chemistry: The distinct properties imparted by both chlorine and fluorine substituents make it an interesting candidate for applications where precise control over intermolecular interactions is important.[2]

Safety Information

Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.[4]

-

Store in a tightly closed container in a dry place.[4]

Visualizations

Caption: Conceptual synthesis pathway for this compound.

Conclusion

This compound is a specialized chemical with a molecular weight of approximately 251.87 g/mol .[1] Its highly halogenated structure makes it a subject of interest for advanced synthetic chemistry and materials science. While not having widespread direct applications in drug development, its role as a research tool for understanding reaction mechanisms and developing new synthetic methods is significant. Proper safety protocols are essential when handling this compound.

References

An In-depth Technical Guide to the Synthesis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches for 1,2,3,5-tetrachloro-4,6-difluorobenzene (CAS No. 1198-56-7). Due to the lack of a specifically published, detailed experimental protocol for this exact isomer, this document outlines the most chemically sound and plausible synthetic pathways based on established principles of halogenated benzene chemistry. The guide includes theoretical experimental protocols, characterization data, and visual representations of the synthetic routes.

Overview and Retrosynthetic Analysis

This compound is a perhalogenated aromatic compound with the chemical formula C₆Cl₄F₂.[1] Its unique substitution pattern, combining both chlorine and fluorine atoms, results in distinct chemical and physical properties relevant to materials science and as a building block in synthetic chemistry.[1] The fully substituted and electron-deficient nature of the aromatic ring makes it highly deactivated towards electrophilic attack.[1]

A retrosynthetic analysis suggests two primary strategies for its synthesis:

-

Pathway A: Electrophilic Chlorination: This approach involves the exhaustive chlorination of a difluorinated benzene precursor, namely 1,3-difluorobenzene. The regioselectivity is guided by the ortho-, para-directing effects of the fluorine atoms.[1]

-

Pathway B: Halogen Exchange (Halex) Fluorination: This strategy begins with a polychlorinated precursor, such as hexachlorobenzene, and selectively replaces two chlorine atoms with fluorine via a nucleophilic aromatic substitution reaction.[1]

Synthetic Pathways and Methodologies

Pathway A: Chlorination of 1,3-Difluorobenzene

This pathway is a logical approach due to the directing effects of the fluorine atoms in 1,3-difluorobenzene, which would favor substitution at the 2-, 4-, and 6-positions. Subsequent chlorination would then occur at the remaining positions under more forcing conditions.

A plausible method for the synthesis of the 1,3-difluorobenzene precursor is the reductive dechlorination of 2,4-difluorochlorobenzene.

| Parameter | Value/Condition | Reference |

| Reactants | 2,4-Difluorochlorobenzene, Hydrogen (H₂) | [2] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | [2][3] |

| Base | Triethylamine (TDA) or Sodium Hydroxide (NaOH) | [2][3] |

| Solvent | Methanol (if using TDA) or Water (if using NaOH) | [2][3] |

| Temperature | 100-105 °C | [2][3] |

| Pressure | Hydrogen pressure (autoclave) | [3] |

| Reaction Time | Until hydrogen uptake ceases (approx. 3 hours) | [2] |

| Work-up | Filtration of catalyst, washing with water and Na₂CO₃ solution | [2] |

| Purification | Fractional distillation | [3] |

| Purity (Typical) | ≥98.5% | [2] |

Methodology:

-

In an autoclave, a mixture of 2,4-difluorochlorobenzene, a suitable base (e.g., triethylamine or sodium hydroxide), and a catalytic amount of 5% Pd/C in the appropriate solvent (methanol or water) is prepared.[2][3]

-

The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen gas.

-

The reaction mixture is heated to approximately 100-105 °C with vigorous stirring.[2][3]

-

The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

After cooling, the catalyst is removed by filtration.

-

The organic phase is separated and washed sequentially with water and a dilute sodium carbonate solution until neutral.

-

The crude product is purified by fractional distillation to yield 1,3-difluorobenzene.

This proposed protocol is based on standard aromatic chlorination procedures and the understanding that exhaustive chlorination requires forcing conditions.

| Parameter | Value/Condition |

| Reactants | 1,3-Difluorobenzene, Chlorine (Cl₂) |

| Catalyst | Iron(III) chloride (FeCl₃) or Iodine |

| Solvent | Neat (no solvent) or a high-boiling chlorinated solvent |

| Temperature | Elevated, potentially >100 °C |

| Reaction Time | Prolonged, monitored by GC-MS |

| Work-up | Quenching with a reducing agent (e.g., sodium bisulfite), followed by washing with water and base. |

| Purification | Fractional distillation under reduced pressure or recrystallization. |

| Expected Yield | Moderate, due to potential for side products. |

Methodology:

-

To a reaction vessel equipped with a gas inlet, stirrer, and reflux condenser connected to a scrubber, 1,3-difluorobenzene and a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃) are added.

-

The mixture is heated while chlorine gas is bubbled through the liquid.

-

The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS), observing the disappearance of the starting material and intermediates (di- and tri-chloro-difluorobenzenes).

-

Upon completion, the reaction is cooled, and excess chlorine is removed by purging with an inert gas.

-

The reaction mixture is quenched, washed, and the organic layer is dried.

-

The final product is isolated and purified, likely through vacuum distillation or recrystallization.

Pathway B: Halogen Exchange (Halex) Fluorination of Hexachlorobenzene

This pathway involves the nucleophilic substitution of chlorine with fluorine, which is a common industrial method for producing fluorinated aromatics.

This proposed protocol is based on general procedures for Halex reactions on polychlorinated aromatic compounds.

| Parameter | Value/Condition |

| Reactants | Hexachlorobenzene, Potassium Fluoride (KF) |

| Catalyst | Phase-transfer catalyst (e.g., tetramethylammonium chloride) or aminophosphonium salt (optional) |

| Solvent | High-boiling aprotic polar solvent (e.g., sulfolane, dimethyl sulfoxide) |

| Temperature | High, typically in the range of 180-250 °C |

| Reaction Time | Several hours, monitored by GC-MS |

| Work-up | Filtration of inorganic salts, extraction with a suitable solvent. |

| Purification | Fractional distillation and/or preparative chromatography to separate isomers. |

| Expected Yield | Variable, with a mixture of fluorinated products likely. |

Methodology:

-

A mixture of hexachlorobenzene, finely-divided anhydrous potassium fluoride, and a high-boiling aprotic polar solvent is charged into a high-temperature reactor. A phase-transfer catalyst may be added.

-

The mixture is heated to a high temperature (e.g., 200 °C) with efficient stirring.

-

The reaction is monitored over several hours by GC-MS to observe the formation of various chlorofluorobenzene isomers.

-

After cooling, the inorganic salts are filtered off.

-

The product mixture is isolated from the solvent, typically by distillation or extraction.

-

The desired this compound isomer must be separated from other products (penta- and trichlorodifluorobenzenes, other tetrachlorodifluorobenzene isomers) by careful fractional distillation or preparative chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the final product.

| Property | Value | Reference |

| CAS Number | 1198-56-7 | [4] |

| Molecular Formula | C₆Cl₄F₂ | [4] |

| Molecular Weight | 251.873 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Common Name | m-Difluorotetrachlorobenzene | [4] |

Spectroscopic Data

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for identification. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of four chlorine atoms. The NIST Chemistry WebBook provides reference mass spectral data for this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Vibrational Spectroscopy (FT-IR, Raman): The IR and Raman spectra will exhibit characteristic absorption bands for C-Cl, C-F, and aromatic C-C stretching and bending vibrations.[1]

Conclusion

The synthesis of this compound can be logically approached through two primary routes: the exhaustive chlorination of 1,3-difluorobenzene or the Halex fluorination of hexachlorobenzene. While the chlorination pathway may offer a more direct route to the specific isomer, it likely requires harsh conditions. The Halex reaction is a more established industrial process for such transformations but would necessitate a challenging purification step to isolate the desired product from a mixture of isomers. The protocols provided herein are based on established chemical principles and serve as a strong foundation for the development of a robust synthetic procedure in a laboratory setting. Comprehensive spectroscopic analysis is crucial for the unequivocal identification and purity assessment of the final compound.

References

An In-depth Technical Guide to 1,2,3,5-Tetrachloro-4,6-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 1,2,3,5-tetrachloro-4,6-difluorobenzene. This fully halogenated benzene derivative is a compound of interest in synthetic and materials chemistry due to its unique electronic and steric properties.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound with the IUPAC name this compound.[1][2] Its chemical structure consists of a benzene ring where the hydrogen atoms have been replaced by four chlorine atoms and two fluorine atoms.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonym | m-Difluorotetrachlorobenzene | [3] |

| CAS Number | 1198-56-7 | [1][3] |

| Molecular Formula | C₆Cl₄F₂ | [1][3] |

| Molecular Weight | 251.873 g/mol | [3] |

| Melting Point | Data not available in cited sources. | |

| Boiling Point | Data not available in cited sources. | |

| Solubility | Expected to have low solubility in water and higher solubility in non-polar organic solvents. | [4] |

Synthesis Protocols

The synthesis of this compound can be approached through two primary retrosynthetic pathways.[1]

This is a common and practical route for the synthesis of fluoroaromatic compounds.[1][5] The process involves the nucleophilic substitution of chlorine atoms with fluorine atoms on a polychlorinated benzene precursor.

Experimental Protocol (General)

-

Precursor: Hexachlorobenzene.

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is a typical choice. More reactive sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can also be used.[5]

-

Solvent: A high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane is required.[5][6]

-

Reaction Conditions: The reaction mixture is heated to high temperatures, typically in the range of 150-250 °C.[5] The reaction is often carried out under an inert atmosphere to prevent side reactions.

-

Work-up and Purification: After the reaction is complete, the inorganic salts (e.g., KCl) are removed by filtration. The organic product is then purified from the solvent and any remaining starting material, typically by fractional distillation or chromatography.

An alternative approach involves the direct chlorination of a difluorinated benzene, such as 1,3-difluorobenzene. The fluorine atoms act as ortho-, para-directors, guiding the incoming chlorine atoms to the desired positions.

Experimental Protocol (General)

-

Starting Material: 1,3-Difluorobenzene.

-

Chlorinating Agent: Chlorine gas (Cl₂) or another suitable chlorinating agent.

-

Catalyst: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically used to facilitate the electrophilic aromatic substitution.

-

Reaction Conditions: The reaction requires forcing conditions and careful control of the stoichiometry of the chlorinating agent and catalyst to achieve the desired level of chlorination without significant formation of by-products.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The final product is purified by distillation or recrystallization.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹³C NMR | Due to the molecule's symmetry, three unique carbon signals are expected. The chemical shifts will be influenced by the attached chlorine and fluorine atoms. |

| ¹⁹F NMR | A single signal is expected due to the chemical equivalence of the two fluorine atoms. |

| FT-IR | Characteristic absorption bands for C-Cl, C-F, and aromatic C-C stretching and bending vibrations would be observed. |

| Mass Spec. | A prominent molecular ion peak cluster corresponding to a mass-to-charge ratio (m/z) of ~252. The isotopic pattern of the four chlorine atoms will be a key identifier. |

Due to the absence of protons, ¹H NMR is not applicable. ¹³C and ¹⁹F NMR are the most informative NMR techniques for this compound.[1]

Experimental Protocol (General)

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The expected spectrum would show three distinct signals for the three chemically non-equivalent carbon atoms.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single resonance is expected for the two equivalent fluorine atoms.

FT-IR spectroscopy is used to identify the functional groups and the fingerprint region of the molecule.

Experimental Protocol (General)

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for C-Cl, C-F, and aromatic C-C vibrations.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General)

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this volatile compound.[1]

-

GC Conditions: Use a suitable capillary column (e.g., non-polar) and a temperature program to ensure good separation.

-

MS Conditions: Electron ionization (EI) is a common ionization method.

-

Data Analysis: Analyze the mass spectrum for the molecular ion peak and the characteristic isotopic cluster pattern of the four chlorine atoms. The fragmentation pattern can also provide structural information.[1]

Relevance to Drug Development

While there is no direct evidence of this compound being used as a therapeutic agent or its involvement in specific biological signaling pathways, polyhalogenated aromatic compounds are of interest in medicinal chemistry. The introduction of chlorine and fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorinated intermediates are particularly important in the pharmaceutical industry, with a significant percentage of FDA-approved drugs containing fluorine.[7][8] The Halex reaction is a key method for introducing fluorine into aromatic systems, making compounds like this compound and similar structures valuable as building blocks or scaffolds for the synthesis of more complex, biologically active molecules.[7]

The unique substitution pattern of this compound makes it a useful model compound for studying reaction mechanisms, such as nucleophilic aromatic substitution, which are fundamental in the synthesis of many pharmaceutical compounds.[1]

Conclusion

References

- 1. This compound | 1198-56-7 | Benchchem [benchchem.com]

- 2. This compound | 1198-56-7 [chemicalbook.com]

- 3. Benzene, 1,2,3,5-tetrachloro-4,6-difluoro- [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Halex process - Wikipedia [en.wikipedia.org]

- 6. gchemglobal.com [gchemglobal.com]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 1,2,3,5-Tetrachloro-4,6-difluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1,2,3,5-Tetrachloro-4,6-difluorobenzene (C₆Cl₄F₂), a perhalogenated aromatic compound of interest in various chemical research domains. Due to the limited availability of direct experimental data for this specific isomer, this guide combines theoretical predictions, analysis of its molecular symmetry, and comparative data from related halogenated benzenes to propose a robust characterization framework. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside a plausible experimental protocol for its synthesis. All quantitative data is presented in clear, tabular formats, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the CAS number 1198-56-7 and a molecular weight of 251.873 g/mol , is a fully substituted benzene derivative.[1][2][3][4] The arrangement of four chlorine and two fluorine atoms on the aromatic ring gives rise to a unique set of physicochemical properties and a distinct spectroscopic fingerprint. The structure elucidation of such compounds is crucial for their unambiguous identification in complex reaction mixtures, for quality control, and for understanding their chemical behavior.

The inherent C₂ᵥ symmetry of the this compound molecule is a key determinant of its spectroscopic characteristics, particularly in NMR spectroscopy where it simplifies the expected spectra. This guide will leverage this symmetry to predict the number of unique signals in its ¹³C NMR spectrum.

dot

Caption: Molecular structure of this compound.

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The absence of protons in the molecule renders ¹H NMR spectroscopy inapplicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: Due to the C₂ᵥ symmetry of the molecule, the six carbon atoms of the benzene ring are chemically non-equivalent in three distinct groups. Therefore, the proton-decoupled ¹³C NMR spectrum is predicted to exhibit three unique signals.[1] The chemical shifts of these carbons are significantly influenced by the electronegative halogen substituents.

¹⁹F NMR Spectroscopy: Similarly, the two fluorine atoms are chemically equivalent, which should result in a single signal in the ¹⁹F NMR spectrum.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Number of Signals | Predicted Chemical Shift Range (ppm) |

| ¹³C | 3 | 110 - 160 |

| ¹⁹F | 1 | -100 to -140 (relative to CFCl₃) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight of approximately 252 g/mol . A key feature in the mass spectrum will be the characteristic isotopic pattern of the four chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which will result in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments.[1]

Table 2: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Ion (M⁺) m/z | ~252 |

| Isotopic Pattern | Characteristic for C₆Cl₄F₂ |

| Major Fragmentation Pathways | Loss of Cl, Loss of F, Loss of Cl₂ |

dot

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions arising from the stretching and bending vibrations of the carbon-halogen and carbon-carbon bonds within the aromatic ring.

Table 3: Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-F Stretch | 1100 - 1350 | Strong |

| C-Cl Stretch | 600 - 850 | Strong |

Experimental Protocols

Synthesis via Chlorination of 1,3-Difluorobenzene

This approach utilizes the ortho-, para-directing effect of the fluorine substituents to guide the chlorination.

Materials:

-

1,3-Difluorobenzene

-

Chlorine gas (Cl₂)

-

Iron(III) chloride (FeCl₃) or another suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., carbon tetrachloride or nitrobenzene)

-

Sodium sulfite solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a multi-necked flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, dissolve 1,3-difluorobenzene in the anhydrous solvent.

-

Add the Lewis acid catalyst (e.g., FeCl₃) to the solution.

-

While stirring vigorously, bubble dry chlorine gas through the solution at a controlled rate. The reaction is exothermic and the temperature should be monitored and controlled.

-

The reaction progress can be monitored by Gas Chromatography (GC) to follow the formation of dichlorinated, trichlorinated, and finally the desired tetrachlorinated product.

-

Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

Quench the reaction by carefully adding a sodium sulfite solution to destroy any remaining chlorine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent.

dot

Caption: Synthetic workflow for the chlorination of 1,3-difluorobenzene.

Characterization Workflow

The synthesized product should be subjected to the following analytical techniques for structural confirmation and purity assessment.

dot

Caption: Post-synthesis characterization workflow.

Conclusion

The structure elucidation of this compound can be confidently achieved through a combination of ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy. The predicted spectroscopic data, based on the molecule's C₂ᵥ symmetry and the known effects of halogen substituents, provide a clear roadmap for its identification. While direct experimental data remains to be published, the proposed synthetic route and characterization workflow offer a practical guide for researchers working with this and related perhalogenated compounds. This guide serves as a valuable resource for the synthesis and characterization of this unique molecule, facilitating its potential applications in various fields of chemical science.

References

An In-Depth Technical Guide to 1,2,3,5-Tetrachloro-4,6-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1,2,3,5-tetrachloro-4,6-difluorobenzene. This fully substituted aromatic compound, with the chemical formula C₆Cl₄F₂, is a subject of interest in various fields of chemical research due to its unique electronic properties and potential as a building block in organic synthesis. This document collates available quantitative data into structured tables and outlines experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is a halogenated benzene derivative where all hydrogen atoms have been replaced by chlorine and fluorine atoms. The specific substitution pattern confers a C₂ᵥ symmetry to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₆Cl₄F₂ | [1][2] |

| Molecular Weight | 251.873 g/mol | [1][2] |

| CAS Number | 1198-56-7 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonym | m-Difluorotetrachlorobenzene | [1][2] |

| Calculated XlogP | 4.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Synthesis

The synthesis of this compound can be conceptually approached through the exhaustive chlorination of 1,3-difluorobenzene. The fluorine atoms are ortho-, para-directing groups, which would guide the sequential addition of chlorine atoms to the 4, 6, 2, and 5 positions.

Experimental Protocol: Chlorination of 1,3-Difluorobenzene

Materials:

-

1,3-difluorobenzene

-

Chlorine gas (Cl₂)

-

Lewis acid catalyst (e.g., anhydrous FeCl₃, AlCl₃)

-

Anhydrous, inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Apparatus for gas introduction (e.g., gas dispersion tube)

-

Reaction flask with a reflux condenser and a gas outlet to a trap (e.g., sodium hydroxide solution)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or recrystallization apparatus)

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-difluorobenzene in the chosen anhydrous solvent.

-

Add the Lewis acid catalyst to the solution. The amount of catalyst will need to be determined empirically but typically ranges from 5 to 10 mol%.

-

With vigorous stirring, slowly bubble chlorine gas through the solution. The reaction is exothermic and may require cooling to control the temperature.

-

Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC), to observe the formation of dichlorinated, trichlorinated, and finally, the desired tetrachlorinated product.

-

Upon completion of the reaction, stop the chlorine gas flow and purge the system with an inert gas.

-

Quench the reaction by carefully adding water or a dilute acid solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute sodium bicarbonate or sodium bisulfite solution (to remove excess chlorine), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation, recrystallization, or column chromatography to isolate this compound.

Reactivity

The benzene ring in this compound is fully substituted with six electron-withdrawing halogen atoms. This high degree of halogenation renders the aromatic ring extremely electron-deficient.[1]

Electrophilic Aromatic Substitution

Due to the severe deactivation of the π-system, this compound is highly unreactive towards electrophilic aromatic substitution reactions.[1] Since there are no hydrogen atoms to be substituted, such reactions are not feasible under standard conditions.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂ᵥ symmetry of the molecule, the ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms. A proton NMR (¹H NMR) spectrum is not applicable due to the absence of hydrogen atoms.[1]

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹³C | - | - | Three unique signals are expected due to molecular symmetry. The exact chemical shifts are influenced by the attached chlorine and fluorine atoms. |

| ¹⁹F | - | Singlet | A single resonance is expected for the two equivalent fluorine atoms. |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and a distinct isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[1]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description |

| [C₆Cl₄F₂]⁺• | Molecular ion |

| [C₆Cl₃F₂]⁺ | Loss of a chlorine radical |

| [C₆Cl₄F]⁺ | Loss of a fluorine radical |

The NIST Chemistry WebBook indicates the availability of an electron ionization mass spectrum for this compound.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrational modes of the C-Cl, C-F, and aromatic C-C bonds.

Table 4: Expected Infrared Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-F Stretch | 1400 - 1000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Logical Workflow and Diagrams

Given the available information, a logical workflow for the synthesis and characterization of this compound can be visualized.

Synthesis and Characterization Workflow

Caption: Synthesis and characterization workflow for this compound.

Conclusion

This compound is a perhalogenated aromatic compound with a unique substitution pattern that results in high chemical stability, particularly towards electrophilic attack. Its synthesis is conceptually achievable through the exhaustive chlorination of 1,3-difluorobenzene. The structural elucidation of this compound relies on spectroscopic techniques such as ¹³C and ¹⁹F NMR, mass spectrometry, and IR spectroscopy. Further research to obtain and publish detailed experimental data for its synthesis and spectral properties would be highly valuable to the scientific community.

References

Navigating the Solubility of Halogenated Benzenes: A Technical Guide Focused on 1,2,3,5-Tetrachloro-4,6-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility of Halogenated Aromatic Compounds

The solubility of a solid organic compound, such as 1,2,3,5-Tetrachloro-4,6-difluorobenzene, in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces will be more soluble in one another. For halogenated benzenes, the key factors influencing solubility are:

-

Polarity: The introduction of halogen atoms (chlorine and fluorine) increases the polarity of the benzene ring due to their electronegativity. However, the symmetrical substitution in this compound can lead to a relatively low overall molecular dipole moment.

-

Van der Waals Forces: As the number of halogen substituents increases, the molecular weight and surface area of the molecule also increase. This leads to stronger van der Waals forces (specifically, London dispersion forces) between the molecules.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (interaction between solute and solvent molecules) must overcome the crystal lattice energy (the energy holding the solid's crystal structure together). Highly symmetrical and planar molecules can pack more efficiently into a crystal lattice, resulting in higher lattice energies and potentially lower solubility.

Polychlorinated biphenyls (PCBs), which are structurally related to the target compound, are known to be freely soluble in nonpolar organic solvents and lipids.[1][2] The solubility of PCBs in water is very low and generally decreases with an increasing degree of chlorination.[1][2]

Expected Solubility of this compound

Based on the principles outlined above and data for analogous compounds, the expected solubility of this compound in various organic solvents is summarized in the table below. It is important to note that this is a qualitative prediction, and experimental verification is necessary for precise quantitative data.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic π-π stacking interactions between the solvent and the benzene ring of the solute, coupled with similar dispersion forces, are expected to lead to high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | The primary intermolecular forces are London dispersion forces, which are significant for the highly halogenated solute. Good solubility is anticipated, although potentially slightly lower than in aromatic solvents due to the absence of π-π interactions. |

| Chlorinated | Dichloromethane, Chloroform, Carbon Tetrachloride | High | The presence of chlorine atoms in both the solute and solvent leads to strong, compatible intermolecular forces, including dipole-dipole interactions and dispersion forces. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate | These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar C-Cl and C-F bonds of the solute. However, the lack of hydrogen bonding capability and the overall nonpolar character of the large halogenated ring may limit solubility compared to nonpolar solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents are polar, their primary intermolecular forces are hydrogen bonds. This compound cannot act as a hydrogen bond donor and is a very weak acceptor. Therefore, it would need to disrupt the strong hydrogen bonding network of the solvent, leading to lower solubility. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the bottom of the vial confirms saturation.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Record the final volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and professionals in drug development, a thorough understanding of a compound's solubility is a critical first step in formulation, bioavailability studies, and toxicological assessments.

References

An In-depth Technical Guide to the Thermal Stability of 1,2,3,5-Tetrachloro-4,6-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,2,3,5-tetrachloro-4,6-difluorobenzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a framework for its thermal analysis based on the known properties of structurally similar polychlorinated and polyfluorinated aromatic compounds. The document outlines standard experimental protocols for determining thermal stability, presents expected decomposition behaviors, and discusses potential thermal degradation pathways. This guide is intended to serve as a foundational resource for researchers and professionals working with this and related halogenated compounds.

Introduction

This compound is a fully halogenated aromatic compound. The substitution of all hydrogen atoms on the benzene ring with chlorine and fluorine atoms imparts significant chemical and thermal stability to the molecule. Such compounds are of interest in various fields, including materials science and as intermediates in the synthesis of complex organic molecules. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in high-temperature processes.

Expected Thermal Stability

Based on the general principles of chemical bonding and the thermal behavior of analogous compounds like hexachlorobenzene, this compound is expected to exhibit high thermal stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, while the carbon-chlorine bond is also robust. Thermal decomposition would likely initiate through the cleavage of the weaker C-Cl bond. For comparison, polychlorotrifluoroethylene (PCTFE) and polyvinylidene fluoride (PVDF) show degradation at temperatures between 400-500°C, while the more thermally stable polytetrafluoroethylene (PTFE) is intact up to at least 550°C. This suggests that the presence of chlorine atoms may slightly reduce the exceptional thermal stability seen in perfluorinated compounds.

Quantitative Thermal Analysis Data

| Compound Name | Analysis Condition | Observed Thermal Behavior | Reference |

| Hexachlorobenzene (HCB) | 950°C for 5 minutes (inert atmosphere) | Incomplete decomposition with unreacted HCB remaining. | [1] |

| Hexachlorobenzene (HCB) | 950°C for 15 minutes (inert atmosphere) | More complete decomposition with only trace amounts of oxygenated polychlorobenzenes. | [1] |

Note: This table is illustrative and highlights the high temperatures required for the decomposition of a fully chlorinated benzene ring.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a compound by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset and completion temperatures of thermal decomposition for a given halogenated aromatic compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of the compound (typically 1-10 mg) is accurately weighed into a tared TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample pan is placed onto the TGA balance mechanism.

-

The furnace is sealed.

-

A purge gas (typically an inert gas like nitrogen or argon to study thermal decomposition without oxidation) is introduced at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

The sample is initially held at a starting temperature (e.g., 30°C) for a short period to allow for stabilization.

-

The temperature is then ramped up at a constant heating rate (e.g., 10°C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 1000°C).

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal (determined from the derivative of the TGA curve, DTG).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Visualizations

Experimental Workflow for Thermogravimetric Analysis

Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a free-radical chain mechanism. The initial and rate-determining step is likely the homolytic cleavage of a carbon-chlorine bond, which is generally weaker than a carbon-fluorine bond.

Conclusion

While specific quantitative data on the thermal stability of this compound remains to be experimentally determined and published, this guide provides a robust framework for its evaluation. Based on the chemistry of analogous perhalogenated aromatic compounds, it is predicted to be a highly thermally stable molecule. The provided experimental protocol for thermogravimetric analysis offers a standardized method for quantifying its decomposition profile. The visualized workflow and postulated decomposition pathway serve as valuable tools for researchers initiating studies on this compound. Further experimental investigation is necessary to fully characterize the thermal properties of this compound.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Polyhalogenated Benzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhalogenated benzenes are pivotal structural motifs in a vast array of functional materials, agrochemicals, and perhaps most significantly, pharmaceuticals. The strategic introduction of electrophiles onto these halogen-rich aromatic cores is a fundamental tool for molecular diversification and the synthesis of complex target molecules. However, the interplay of multiple halogen substituents, which exert both deactivating inductive effects and ortho, para-directing resonance effects, presents unique challenges and opportunities in controlling the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This technical guide provides a comprehensive overview of the core principles governing EAS in polyhalogenated benzenes, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles: The Dual Nature of Halogen Substituents

Halogen atoms on a benzene ring exhibit a dichotomous electronic influence. Their high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. Conversely, the presence of lone pairs on the halogen allows for electron donation into the aromatic π-system through resonance (+R or +M effect). This resonance effect, while weaker than the inductive effect, is crucial in directing incoming electrophiles.

The resonance structures of a halobenzene show an increase in electron density at the ortho and para positions. Consequently, the carbocation intermediates (arenium ions or σ-complexes) formed during ortho and para attack are stabilized by an additional resonance contributor from the halogen, making these pathways more favorable than meta attack. This explains why halogens are considered ortho, para-directing deactivators .

When multiple halogens are present, their directing effects are generally additive. The incoming electrophile will preferentially substitute at the position most activated by the combined resonance effects and least deactivated by the cumulative inductive effects of the present halogens. Steric hindrance from bulky halogen atoms can also play a significant role in disfavoring substitution at sterically crowded positions.

Quantitative Data on Electrophilic Aromatic Substitution of Polyhalogenated Benzenes

The following tables summarize quantitative data for various EAS reactions on dichlorinated and trichlorinated benzenes, providing insights into isomer distribution and reaction yields under different conditions.

Nitration

| Substrate | Nitrating Agent | Catalyst | Temperature (°C) | Product Distribution (%) | Total Yield (%) | Reference |

| 1,2-Dichlorobenzene | HNO₃ | H₂SO₄/H₃PO₄ | 105-110 | 2,3-dichloro-1-nitrobenzene (10.9) vs 3,4-dichloro-1-nitrobenzene (89.1) | ~98.5 (ratio shifted from 1:8.2 in H₂SO₄ alone) | [1] |

| 1,3-Dichlorobenzene | HNO₃ (d=1.50) | - | 99 | 1,3-dichloro-4,6-dinitrobenzene (85), 1,3-dichloro-2,4-dinitrobenzene (15) | 76.5 (of mixed dinitro compounds) | [2] |

| 1-Chloro-4-nitrobenzene | HNO₃ | H₂SO₄/Oleum | 25 | Quantitative conversion to dinitrochlorobenzene | Quantitative | |

| 1,3-Dichloro-2-nitrobenzene | HNO₃ | H₂SO₄/Oleum | 25 | Quantitative conversion to dichlorodinitrobenzene | Quantitative |

Sulfonation

| Substrate | Sulfonating Agent | Solvent | Temperature (°C) | Product(s) | Isomer Ratio | Total Yield (%) | Reference |

| 1,4-Dichlorobenzene | Fuming H₂SO₄ (20-30% SO₃) | - | - | 2,5-Dichlorobenzene-1,4-disulfonic acid and 2,5-Dichlorobenzene-1,3-disulfonic acid | 0.91 : 0.09 | 73.1 | |

| 1,3-Dichlorobenzene | Fuming H₂SO₄ (20-30% SO₃) | - | 200 (15h) | 4,6-Dichlorobenzene-1,3-disulfonic acid | - | 80.6 |

Halogenation

| Substrate | Halogenating Agent | Catalyst | Solvent | Temperature (°C) | Product(s) | Isomer Ratio | Reference |

| 1,2,3-Trichlorobenzene | Br₂ | Fe powder | CCl₄ | 100 (18h) | 5-Bromo-1,2,3-trichlorobenzene and 1-Bromo-2,3,4-trichlorobenzene | 5.1 : 1 |

Experimental Protocols

This section provides detailed methodologies for key electrophilic aromatic substitution reactions on polyhalogenated benzenes, adapted from literature sources.

Protocol 1: Nitration of 1,2-Dichlorobenzene to Yield a Mixture of 2,3- and 3,4-Dichloronitrobenzene[1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of 0.38 mol of 98% sulfuric acid and 1.305 mol of 104% phosphoric acid is prepared.

-

Addition of Substrate: 1.36 mol of 1,2-dichlorobenzene is added to the acid mixture.

-

Nitration: The mixture is heated to 105-110 °C. A nitrating acid mixture composed of 1.38 mol of 98% nitric acid, 0.38 mol of 98% sulfuric acid, and 1.305 mol of 104% phosphoric acid is added dropwise over 1.5 hours with vigorous stirring, maintaining the reaction temperature.

-

Reaction Completion and Work-up: The reaction mixture is stirred for an additional 2 hours at the same temperature. The organic phase is then separated from the hot acid phase.

-

Purification: The organic phase is washed with a dilute sodium carbonate solution and then with water. The resulting product is a mixture of 3,4-dichloro-1-nitrobenzene and 2,3-dichloro-1-nitrobenzene.

Protocol 2: Dinitration of m-Dichlorobenzene[2]

-

Reaction Setup: To a flask, add 340 g of concentrated sulfuric acid and 50 g of m-dichlorobenzene.

-

Nitration: After the initial reaction subsides, heat the mixture under anhydrous conditions at 99 °C for 1 hour with continuous shaking.

-

Work-up: Cool the reaction mixture and pour it onto ice. Wash the solid product with water until it is free of acid.

-

Purification: Dry the product in a vacuum. The resulting solid is a mixture of 1,3-dichloro-4,6-dinitrobenzene and 1,3-dichloro-2,4-dinitrobenzene. Further purification can be achieved by recrystallization from alcohol or concentrated sulfuric acid.

Protocol 3: Bromination of 1,2,3-Trichlorobenzene

-

Reaction Setup: In a suitable reaction vessel, dissolve 1.5 g (8.3 mmol) of 1,2,3-trichlorobenzene in 21 ml of tetrachloromethane.

-

Catalyst Addition: Add 0.92 g (17 mmol) of iron powder to the suspension.

-

Bromination: Add 2.7 g (17 mmol) of bromine to the mixture.

-

Reaction Conditions: Heat the resulting mixture at 100 °C for 18 hours.

-

Quenching and Work-up: Quench the reaction by adding a mixture of a saturated aqueous NaHCO₃ solution and 1 M Na₂S₂O₃. Separate the organic layer.

-

Purification: The crude product contains a mixture of 5-bromo-1,2,3-trichlorobenzene and 1-bromo-2,3,4-trichlorobenzene, which can be separated by distillation under reduced pressure.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the mechanistic pathways and logical relationships in the electrophilic aromatic substitution of polyhalogenated benzenes.

Caption: General mechanism of electrophilic aromatic substitution.

Caption: Dueling electronic effects of halogen substituents.

Applications in Drug Development

The principles of electrophilic aromatic substitution on polyhalogenated benzenes are frequently applied in the synthesis of pharmaceutical agents. The halogen atoms can serve as handles for further functionalization or can be integral to the final drug's biological activity and pharmacokinetic properties.

For instance, the synthesis of various nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules involves the electrophilic substitution of halogenated aromatic precursors. The practical synthesis of 3-aryl anthranils, which are key intermediates for drugs like amfenac and bromfenac, can be achieved through an electrophilic aromatic substitution strategy.[3]

Furthermore, many modern pharmaceuticals contain polyhalogenated aromatic moieties. The syntheses of these complex molecules often rely on the predictable regioselectivity of EAS reactions on di- and tri-halogenated benzene derivatives to install key functional groups in the desired positions. A review of new halogen-containing drugs approved by the FDA highlights the prevalence of these structural motifs.[4]

Conclusion

Electrophilic aromatic substitution on polyhalogenated benzenes is a nuanced yet powerful tool in synthetic organic chemistry. A thorough understanding of the competing inductive and resonance effects of halogen substituents is paramount for predicting and controlling the regiochemical outcome of these reactions. By leveraging the quantitative data and experimental protocols provided in this guide, researchers, scientists, and drug development professionals can more effectively design and execute synthetic strategies to access novel and valuable polyhalogenated aromatic compounds for a wide range of applications.

References

An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2,3,5-Tetrachloro-4,6-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on 1,2,3,5-tetrachloro-4,6-difluorobenzene. While specific experimental data for this substrate is limited in publicly accessible literature, this document extrapolates from the well-established principles of SNAr on polyhalogenated aromatic compounds to predict its reactivity and guide experimental design. The guide covers the core principles of SNAr, predictable regioselectivity, representative experimental protocols, and potential applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry for the modification of aromatic rings.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.[2] Polyhalogenated benzenes, such as this compound, are prime candidates for SNAr due to the inductive electron-withdrawing effects of the halogen substituents.

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

-

Nucleophilic Attack: A nucleophile adds to the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

The presence of multiple electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, serves to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.

Reactivity and Regioselectivity of this compound

In the context of SNAr on polyhalogenated aromatic compounds, the nature of the halogen atoms plays a crucial role in determining the leaving group ability. Contrary to the trend observed in SN1 and SN2 reactions, the order of leaving group ability in SNAr is typically F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

For this compound, the two fluorine atoms at the C4 and C6 positions are the most probable sites for nucleophilic attack and subsequent substitution. The four chlorine atoms are expected to be significantly less labile under typical SNAr conditions.

The regioselectivity of the first substitution is dictated by the electronic environment of the two fluorine atoms. Due to the symmetrical nature of the molecule, the C4 and C6 positions are chemically equivalent. Therefore, a monosubstitution reaction is expected to yield a single regioisomer.

A second substitution, if it occurs, would be directed to the remaining fluorine-bearing carbon. The rate of this second substitution would be influenced by the electronic nature of the newly introduced nucleophile.

Hypothetical Reaction Schemes and Data

Due to the absence of specific published experimental data for this compound, the following tables summarize the expected outcomes of SNAr reactions with common nucleophiles based on established principles for similar polyhalogenated benzenes.

Table 1: Predicted Products of Monosubstitution

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (NaOMe) | 1,2,3,5-Tetrachloro-4-fluoro-6-methoxybenzene |

| Amine | Piperidine | 1-(2,3,4,6-Tetrachloro-5-fluorophenyl)piperidine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1,2,3,5-Tetrachloro-4-fluoro-6-(phenylthio)benzene |

Table 2: Representative Reaction Conditions for SNAr on Polyhalogenated Benzenes

| Nucleophile | Solvent | Base | Temperature (°C) |

| Alcohols | Corresponding Alcohol or aprotic polar solvent (e.g., DMF, DMSO) | NaH, K₂CO₃, or the corresponding sodium alkoxide | 25 - 100 |

| Amines | Aprotic polar solvent (e.g., DMF, DMSO, NMP) or excess amine | K₂CO₃, Et₃N, or excess amine | 25 - 150 |

| Thiols | Aprotic polar solvent (e.g., DMF, DMSO) | K₂CO₃, NaH | 25 - 80 |

Detailed Experimental Protocols (Hypothetical)

The following protocols are provided as a general guide for performing SNAr reactions on this compound. Optimization of reaction conditions is recommended for each specific nucleophile.

Protocol 1: Reaction with an Alkoxide (e.g., Sodium Methoxide)

Objective: To synthesize 1,2,3,5-tetrachloro-4-fluoro-6-methoxybenzene.

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

Slowly add the sodium methoxide solution to the solution of the starting material at room temperature with vigorous stirring under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Amine (e.g., Piperidine)

Objective: To synthesize 1-(2,3,4,6-Tetrachloro-5-fluorophenyl)piperidine.

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Standard glassware

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), piperidine (2.5 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMSO to the flask.

-

Heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Collect the precipitated solid by filtration, or if the product is an oil, extract with an organic solvent.

-

Wash the organic extract or the dissolved solid with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

-

Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic steps and experimental logic involved in the nucleophilic aromatic substitution on this compound.

Caption: General mechanism of nucleophilic aromatic substitution.

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a highly functionalized aromatic scaffold with significant potential for derivatization via nucleophilic aromatic substitution. The presence of two activated fluorine atoms provides a handle for the introduction of a wide range of functionalities. While specific literature on this compound is scarce, the well-understood principles of SNAr on polyhalogenated systems provide a strong predictive framework for its reactivity. This guide offers a foundation for researchers to design and execute synthetic strategies utilizing this versatile building block, with the provided hypothetical protocols serving as a starting point for experimental exploration. Further research into the reaction scope and optimization of conditions for this particular substrate will undoubtedly expand its utility in the synthesis of complex molecules for various applications.

References

A Technical Guide to the Reactivity of Perhalogenated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the reactivity of perhalogenated aromatic compounds, a class of molecules critical to modern synthetic chemistry and pharmaceutical development. Characterized by the substitution of all hydrogen atoms on an aromatic ring with halogens (F, Cl, Br, I), these compounds exhibit unique electronic properties that govern their reaction pathways. Their utility as versatile intermediates stems from their predictable and often distinct reactivity in nucleophilic aromatic substitution, metal-mediated cross-coupling, and photochemical reactions.[1][2][3]

Core Principles of Reactivity

The reactivity of perhalogenated aromatic compounds is primarily dictated by the interplay between two opposing electronic effects of the halogen substituents: the inductive effect and the resonance effect.

-

Inductive Effect: Halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bond framework. This strong electron-withdrawing inductive effect is the dominant factor, making the ring electron-deficient (electrophilic). This deactivates the ring towards traditional electrophilic aromatic substitution but strongly activates it for nucleophilic attack.[4][5][6]

-

Resonance Effect: The lone pair electrons on the halogen atoms can be donated into the aromatic pi-system through resonance.[7][8] This effect pushes electron density into the ring, but for halogens, it is significantly weaker than their inductive withdrawal.[5][8]

The net result is a highly electron-poor aromatic system, primed to react with nucleophiles. The specific halogen atom (F, Cl, Br, I) further modulates this reactivity, creating distinct chemical behaviors.

Key Reaction Classes

Nucleophilic Aromatic Substitution (SNAr)

The most characteristic reaction of perhalogenated aromatics is Nucleophilic Aromatic Substitution (SNAr). This pathway is highly efficient due to the cumulative electron-withdrawing nature of the halogen substituents, which stabilizes the key reaction intermediate.[9][10]

Mechanism: Addition-Elimination The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11]

-

Addition: A nucleophile attacks one of the halogen-bearing carbons, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[9] The negative charge of this intermediate is effectively delocalized and stabilized by the strongly electronegative halogen atoms.

-

Elimination: The aromaticity is restored as the leaving group (a halide ion) is expelled from the ring.

// Reactants { rank=same; Reactant [label=<

Hexafluorobenzene

Hexafluorobenzene

>]; Nu [label="Nu⁻", fontcolor="#EA4335"]; }

// Meisenheimer Complex Intermediate [label=<

Meisenheimer Complex (Stabilized)

Meisenheimer Complex (Stabilized)

];

// Product Product [label=<

Substituted Product

Substituted Product

]; LG [label="F⁻", fontcolor="#34A853"];

// Arrows Reactant -> Intermediate [label="+ Nu⁻ (Addition)", color="#4285F4"]; Intermediate -> Product [label="- F⁻ (Elimination)", color="#EA4335"]; Product -> LG [style=invis]; // for layout } /**

-

Caption: The SNAr Addition-Elimination mechanism. */ Reactivity Trend of Halides: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The reactivity is governed by the electronegativity of the halogen, which stabilizes the anionic Meisenheimer intermediate. Consequently, the reactivity order is:

F > Cl > Br > I

The carbon-fluorine bond is the most polarized, making the carbon atom highly electrophilic and best able to stabilize the developing negative charge. This trend is the reverse of that seen in SN1 and SN2 reactions, where bond strength determines leaving group ability.[10] Perfluoroaromatics are particularly reactive substrates for SNAr.[12][13]

Quantitative Data for SNAr Reactions

| Perhalogenated Substrate | Nucleophile | Solvent | Temperature (°C) | Relative Rate |

| Hexafluorobenzene (C₆F₆) | Piperidine | Ethanol | 50 | ~1,000,000 |

| Hexachlorobenzene (C₆Cl₆) | Piperidine | Ethanol | 200 | ~1 |

| Hexabromobenzene (C₆Br₆) | Piperidine | Ethanol | >200 | <1 |

| Hexafluorobenzene (C₆F₆) | CH₃O⁻ | Methanol | 50 | 300 |

| Pentachloropyridine | CH₃O⁻ | Methanol | 100 | 1 |

| Pentafluoropyridine | NH₃ | Water | 20 | Very Fast |

Note: Data is compiled from various sources for illustrative comparison and actual rates are highly dependent on specific reaction conditions.

Experimental Protocol: SNAr of Hexafluorobenzene with Cysteine Thiolate

This protocol is adapted from methodologies used in bioconjugation and peptide stapling.[12][14]

-

Reagents & Materials:

-

N-acetyl-L-cysteine (1.0 eq)

-

Hexafluorobenzene (1.1 eq)

-

Tris(hydroxymethyl)aminomethane (TRIS) base (50 mM solution)

-

Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve N-acetyl-L-cysteine in DMF in a round-bottom flask under an inert atmosphere.

-

Add the TRIS base solution to deprotonate the thiol group, forming the nucleophilic thiolate in situ.

-

Add hexafluorobenzene to the solution and stir the reaction mixture at room temperature (20-25°C).

-

Monitor the reaction progress using ¹⁹F NMR spectroscopy or LC-MS. The reaction is typically complete within 4-6 hours.[12]

-

Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography on silica gel.

-

Metal-Mediated Cross-Coupling Reactions

For the formation of C-C and C-heteroatom bonds, transition-metal-catalyzed cross-coupling reactions are indispensable. In contrast to SNAr, the reactivity of perhalogenated aromatics in these reactions is dominated by the strength of the carbon-halogen (C-X) bond.

Mechanism: General Catalytic Cycle Most cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) follow a general catalytic cycle involving a palladium or other transition metal catalyst.[15]

-

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-X bond of the perhalogenated aromatic, forming a high-valent metal-aryl complex. This is typically the rate-determining step.

-

Transmetalation: An organometallic nucleophile (e.g., from a boronic acid in Suzuki coupling) transfers its organic group to the metal center, displacing the halide.

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the low-valent catalyst.

// Nodes in the cycle Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; ArPdX [label="Ar-Pd(II)-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext]; ArPdR [label="Ar-Pd(II)-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext];

// Reactants and Products ArX [label="Ar-X", shape=plaintext]; R_M [label="R-M", shape=plaintext]; ArR [label="Ar-R", shape=plaintext]; MX [label="M-X", shape=plaintext];

// Edges ArX -> OxAdd [style=invis]; OxAdd -> ArPdX; Pd0 -> OxAdd [label="Ar-X"];

ArPdX -> Transmetal; R_M -> Transmetal [style=invis]; Transmetal -> ArPdR [label="R-M"]; ArPdR -> MX [style=invis];

ArPdR -> RedElim; RedElim -> Pd0 [label="Ar-R"];

// Layout control {rank=same; ArX; R_M} {rank=same; Pd0; ArR; MX} } /**

-